molecular formula C12H16N2O3 B2758821 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone CAS No. 1956366-42-9

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone

Cat. No.: B2758821
CAS No.: 1956366-42-9
M. Wt: 236.271
InChI Key: BKEOUSACXRADPA-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone is a chemical compound with the molecular formula C12H16N2O3 It is characterized by a cyclohexanone ring substituted with a 2,4-dimethoxypyrimidin-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone typically involves the reaction of cyclohexanone with 2,4-dimethoxypyrimidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 3-(2,4-Dimethoxypyrimidin-5-yl)cyclopentanone
  • 3-(2,4-Dimethoxypyrimidin-5-yl)cycloheptanone
  • 3-(2,4-Dimethoxypyrimidin-5-yl)cyclooctanone

Comparison: Compared to similar compounds, 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone is unique due to its specific ring size and substitution pattern.

Properties

IUPAC Name

3-(2,4-dimethoxypyrimidin-5-yl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-11-10(7-13-12(14-11)17-2)8-4-3-5-9(15)6-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEOUSACXRADPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C2CCCC(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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